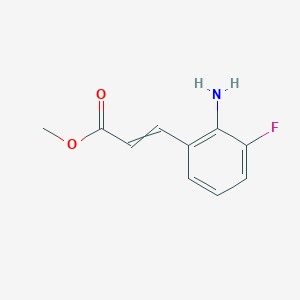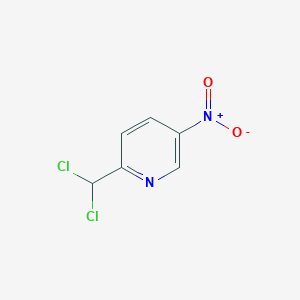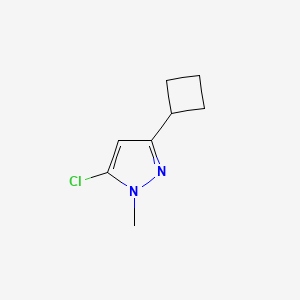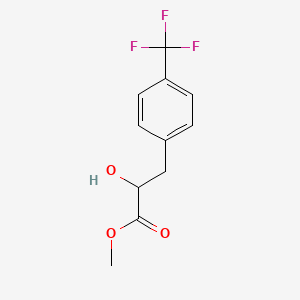![molecular formula C9H7F3N4O B13681978 5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13681978.png)
5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethoxy)aniline.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the triazole ring. This step often involves the use of hydrazine derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate
- 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid
Uniqueness
5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole is unique due to the presence of both the amino and trifluoromethoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H7F3N4O |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
5-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)17-6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H3,13,14,15,16) |
InChI-Schlüssel |
HUWMDMFTLFHWCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


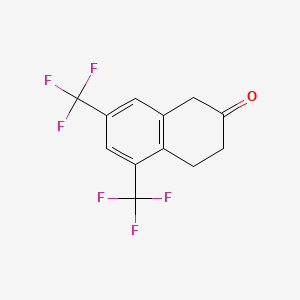

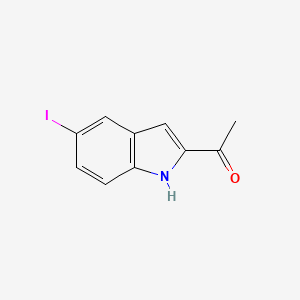
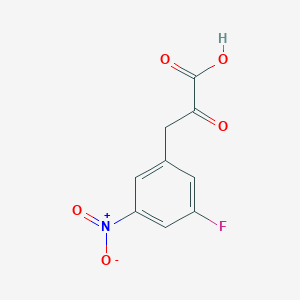
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
![6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13681942.png)
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol](/img/structure/B13681946.png)
